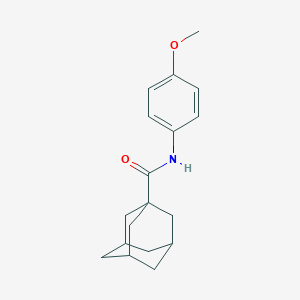
3-Hydroxy-5-isopropenyl-2-methyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-isopropenyl-2-methyl-2-cyclohexen-1-one, commonly known as HPMC, is a naturally occurring compound found in various plants. HPMC has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of HPMC is not fully understood. However, it has been suggested that HPMC may act as an inhibitor of enzymes involved in the biosynthesis of terpenoids. This may explain its potential applications in natural product synthesis.
Biochemical and physiological effects:
HPMC has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that HPMC exhibits antioxidant and anti-inflammatory properties. It has also been shown to have antiproliferative effects on cancer cells. In vivo studies have shown that HPMC may have neuroprotective effects and may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HPMC in lab experiments is its natural origin. This makes it an attractive starting material for the synthesis of natural products. Additionally, HPMC is relatively easy to synthesize and has a high yield. However, one of the limitations of using HPMC is its stability. HPMC can be sensitive to air and light, which can affect its properties.
Direcciones Futuras
There are many potential future directions for research on HPMC. One area of interest is in the development of new synthetic methods for HPMC. This could lead to the synthesis of new natural products with potential therapeutic applications. Another area of interest is in the study of HPMC's mechanism of action. Understanding how HPMC works could lead to the development of new drugs with improved efficacy and fewer side effects. Finally, further research is needed to explore the potential applications of HPMC in various fields, including medicine, agriculture, and industry.
Conclusion:
In conclusion, HPMC is a naturally occurring compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of HPMC and its applications in various fields.
Métodos De Síntesis
HPMC can be synthesized from the reaction of isoprene and 2-methylcyclohexenone in the presence of a catalyst. The synthesis process involves the use of various solvents and reagents, including toluene, sodium hydride, and iodine. The yield of HPMC can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Aplicaciones Científicas De Investigación
HPMC has been studied extensively for its potential applications in scientific research. One of the main areas of research is in the field of natural product synthesis. HPMC has been used as a starting material for the synthesis of various natural products, including sesquiterpenoids and diterpenoids.
Propiedades
Nombre del producto |
3-Hydroxy-5-isopropenyl-2-methyl-2-cyclohexen-1-one |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(5R)-3-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h8,11H,1,4-5H2,2-3H3/t8-/m1/s1 |
Clave InChI |
XPEAPCMHDFIXFL-MRVPVSSYSA-N |
SMILES isomérico |
CC1=C(C[C@H](CC1=O)C(=C)C)O |
SMILES |
CC1=C(CC(CC1=O)C(=C)C)O |
SMILES canónico |
CC1=C(CC(CC1=O)C(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide](/img/structure/B239904.png)
![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)

![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)




